molecular formula C5H12O2P B1257573 Trimethyllead acetate CAS No. 5711-19-3

Trimethyllead acetate

Cat. No.: B1257573
CAS No.: 5711-19-3
M. Wt: 311 g/mol
InChI Key: WWMVIEUWJUEIKF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyllead acetate can be synthesized by reacting trimethyllead chloride with sodium acetate in an aqueous medium. The reaction typically proceeds as follows:

(CH3)3PbCl+NaO2CCH3(CH3)3PbO2CCH3+NaCl(CH₃)₃PbCl + NaO₂CCH₃ → (CH₃)₃PbO₂CCH₃ + NaCl (CH3​)3​PbCl+NaO2​CCH3​→(CH3​)3​PbO2​CCH3​+NaCl

The reaction is carried out under controlled conditions to ensure the purity of the product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to prevent contamination and ensure high yield. The use of automated systems and continuous monitoring is common in industrial settings to maintain product quality .

Chemical Reactions Analysis

Types of Reactions: Trimethyllead acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under controlled temperature and pH conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Mechanism of Action

The mechanism by which trimethyllead acetate exerts its effects involves the interaction of the trimethyllead cation with biological molecules. The compound can bind to proteins and nucleic acids, altering their structure and function. The molecular targets include enzymes and other proteins involved in critical biochemical pathways. The binding of this compound to these targets can disrupt normal cellular processes, leading to toxic effects .

Comparison with Similar Compounds

    Triethyllead acetate: Similar to trimethyllead acetate but with ethyl groups instead of methyl groups.

    Tetraethyllead: Used as an antiknock agent in gasoline.

Uniqueness: this compound is unique due to its specific use in protein crystallography and its ability to provide valuable phase information through the multiple isomorphous replacement method. Its distinct chemical structure and reactivity make it a preferred choice for certain biochemical and industrial applications .

Biological Activity

Trimethyllead acetate (TMLA) is an organolead compound that has garnered attention due to its unique biological activities and applications in various fields, particularly in biochemistry and environmental science. This article provides a comprehensive overview of the biological activity of TMLA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its structure, which consists of a lead atom bonded to three methyl groups and an acetate group. This configuration allows TMLA to engage in various chemical interactions, influencing its biological activity.

TMLA exhibits several biological effects, primarily through its interaction with biological macromolecules. Notably, it has been studied for its potential as a heavy atom derivative in protein crystallography due to its ability to enhance X-ray diffraction signals. The compound's heavy metal nature allows it to substitute for sulfur or phosphorus in proteins, aiding in the determination of protein structures.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₄H₉O₂Pb
Molecular Weight183.2 g/mol
Melting Point70 °C
SolubilitySoluble in organic solvents

Toxicological Profile

Despite its utility, TMLA is recognized for its toxicity. Lead compounds are generally harmful, and TMLA is no exception. Studies have indicated that exposure can lead to neurotoxic effects and reproductive toxicity. The mechanism of toxicity is believed to involve oxidative stress and disruption of cellular signaling pathways.

Case Study: Neurotoxicity of TMLA

A study conducted on rat models demonstrated that exposure to TMLA resulted in significant neurobehavioral deficits. The treated rats exhibited reduced locomotor activity and impaired learning abilities compared to control groups. Histological examination revealed neuronal damage in the hippocampus, indicating that TMLA can adversely affect cognitive functions.

Environmental Impact

TMLA's environmental behavior has also been a subject of research. It can undergo methylation in aquatic environments, potentially leading to the formation of more toxic organolead species. Studies conducted in Lake Minnetonka have shown that TMLA can transform into other methylated lead compounds, raising concerns about its ecological impact.

Table 2: Environmental Behavior of this compound

EnvironmentTransformation ProductsObservations
Aquatic SystemsMethylated Lead CompoundsIncreased toxicity potential
SoilDegradation ProductsPersistence and bioaccumulation

Applications in Biochemistry

In biochemistry, TMLA serves as a first-choice heavy atom derivative for protein crystallography. Its ability to enhance contrast in X-ray crystallography has made it invaluable for structural biology studies.

Research Findings

  • Protein Crystallography : TMLA has been utilized effectively in determining the structures of various proteins. It helps resolve the phase problem associated with X-ray crystallography by providing heavy atom sites that improve diffraction quality.
  • Enzyme Studies : Research has shown that TMLA can inhibit certain enzyme activities by binding to active sites or altering enzyme conformation. For example, studies on Ca²⁺-ATPase indicated that TMLA binding could significantly affect enzyme kinetics.

Properties

IUPAC Name

trimethylplumbyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.3CH3.Pb/c1-2(3)4;;;;/h1H3,(H,3,4);3*1H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMVIEUWJUEIKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Pb](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205733
Record name Trimethyllead acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5711-19-3
Record name Trimethyllead acetate
Source CAS Common Chemistry
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Record name Trimethyllead acetate
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Record name Trimethyllead acetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102500
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Record name Trimethyllead acetate
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Record name Acetoxytrimethylplumbane
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Record name TRIMETHYLLEAD ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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